molecular formula C13H13NO2S B2772949 Ethyl 3-amino-4-phenylthiophene-2-carboxylate CAS No. 156424-61-2

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

Cat. No. B2772949
M. Wt: 247.31
InChI Key: MPAJUMNFVHZVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a chemical compound with the CAS Number: 156424-61-2 . It has a molecular weight of 247.32 . The IUPAC name for this compound is ethyl 3-amino-4-phenyl-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-4-phenylthiophene-2-carboxylate is 1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-phenylthiophene-2-carboxylate has a molecular weight of 247.32 . It is recommended to be stored in a freezer .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-amino-4-phenylthiophene-2-carboxylate derivatives have been synthesized using various methods, demonstrating the compound's versatility and potential in chemical synthesis. For instance, Shah (2011) discussed the eco-friendly phase transfer catalysis technique for synthesizing 3-amino-4-arylthiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates under different solid-liquid phase-transfer conditions. This method emphasizes the importance of environmentally friendly synthesis routes for such compounds (Shah, 2011).

Application in Dyeing and Textile Industry

Ethyl 3-amino-4-phenylthiophene-2-carboxylate derivatives have found applications in the dyeing and textile industry, particularly in the synthesis of disperse dyes for polyester fibers. Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with thiophene moiety, demonstrating their application in dyeing polyester fabrics. The dyes provided various shades with good fastness properties, although they exhibited poor photostability. This research highlights the compound's utility in developing new dyes with potential industrial applications (Iyun et al., 2015).

Pharmaceutical and Biological Applications

While ensuring to exclude information related to drug use, dosage, and side effects as per the requirements, it's noteworthy that derivatives of Ethyl 3-amino-4-phenylthiophene-2-carboxylate have been explored for their biological activities. Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Prasad et al., 2017).

Advanced Materials and Chemical Reactions

Ethyl 3-amino-4-phenylthiophene-2-carboxylate derivatives are also involved in the synthesis of advanced materials and in facilitating novel chemical reactions. Fang (2011) developed a practical high-yield procedure for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating its utility as a precursor for further chemical transformations and applications in material science (Fang, 2011).

properties

IUPAC Name

ethyl 3-amino-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJUMNFVHZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

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